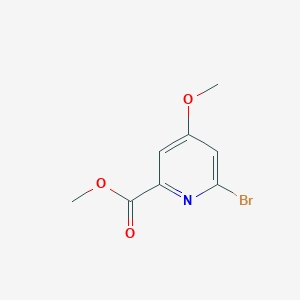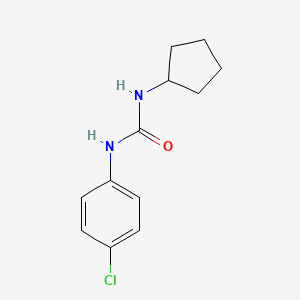
1-(4-Chlorophenyl)-3-cyclopentylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-cyclopentylurea, also known as CPPU, is a synthetic plant growth regulator that has been extensively used in agricultural research. CPPU belongs to the family of substituted phenylureas and is known for its ability to promote cell division and elongation in plants. CPPU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.76 g/mol.
Mechanism Of Action
1-(4-Chlorophenyl)-3-cyclopentylurea acts as a cytokinin, a class of plant hormones that promotes cell division and differentiation. 1-(4-Chlorophenyl)-3-cyclopentylurea promotes the synthesis of cytokinins in plants, which in turn promotes cell division and elongation. 1-(4-Chlorophenyl)-3-cyclopentylurea also stimulates the activity of enzymes involved in the synthesis of gibberellins, another class of plant hormones that promote growth.
Biochemical And Physiological Effects
1-(4-Chlorophenyl)-3-cyclopentylurea has been shown to have various biochemical and physiological effects on plants. 1-(4-Chlorophenyl)-3-cyclopentylurea promotes the synthesis of carbohydrates, proteins, and nucleic acids in plants, which are essential for growth and development. 1-(4-Chlorophenyl)-3-cyclopentylurea also increases the activity of enzymes involved in photosynthesis, respiration, and stress response, which help plants cope with adverse environmental conditions.
Advantages And Limitations For Lab Experiments
1-(4-Chlorophenyl)-3-cyclopentylurea has several advantages for use in lab experiments. 1-(4-Chlorophenyl)-3-cyclopentylurea is easy to handle and can be dissolved in organic solvents, making it suitable for use in various assays. 1-(4-Chlorophenyl)-3-cyclopentylurea is also stable under a wide range of pH and temperature conditions, which makes it suitable for use in different plant species. However, 1-(4-Chlorophenyl)-3-cyclopentylurea has some limitations, including its high cost and potential toxicity to non-target organisms.
Future Directions
There are several future directions for research on 1-(4-Chlorophenyl)-3-cyclopentylurea. One potential area of research is the optimization of 1-(4-Chlorophenyl)-3-cyclopentylurea application methods to improve its efficacy and reduce its potential toxicity. Another area of research is the identification of 1-(4-Chlorophenyl)-3-cyclopentylurea-responsive genes and proteins in plants, which can provide insights into its mechanism of action. Finally, research can be conducted to explore the potential use of 1-(4-Chlorophenyl)-3-cyclopentylurea in other areas, such as human health and pharmaceuticals.
Synthesis Methods
1-(4-Chlorophenyl)-3-cyclopentylurea can be synthesized using various methods, including the reaction of 4-chlorophenyl isocyanate with cyclopentylamine in the presence of a catalyst. The reaction is carried out under controlled conditions of temperature, pressure, and pH to obtain high yields of 1-(4-Chlorophenyl)-3-cyclopentylurea. Other methods of synthesis include the reaction of 4-chlorophenyl isocyanate with cyclopentanone and subsequent reduction of the resulting intermediate.
Scientific Research Applications
1-(4-Chlorophenyl)-3-cyclopentylurea has been extensively used in plant research to promote growth, increase yield, and improve fruit quality. 1-(4-Chlorophenyl)-3-cyclopentylurea has been shown to increase the number of fruits, their size, and weight in various crops, including grapes, kiwifruit, and strawberries. 1-(4-Chlorophenyl)-3-cyclopentylurea has also been used to improve the quality of fruits by increasing their sugar content, acidity, and vitamin C levels.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-cyclopentylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-9-5-7-11(8-6-9)15-12(16)14-10-3-1-2-4-10/h5-8,10H,1-4H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRVKTZFCGVPDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-cyclopentylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(benzo[d]oxazol-2-yl)-N-(3-chloro-2-methylphenyl)pyrrolidine-2-carboxamide](/img/structure/B2987691.png)

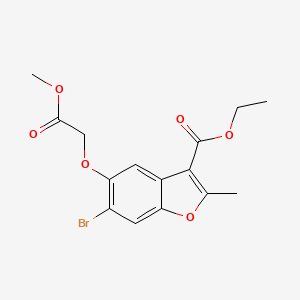

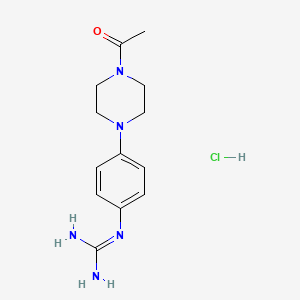
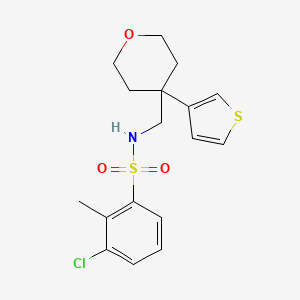
![2-[4-(4-isopropylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2987698.png)
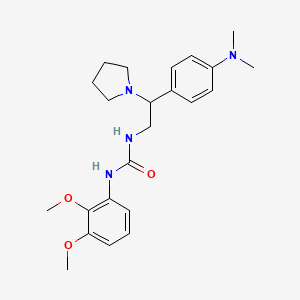
![3-{[4-(3-methoxyphenyl)piperazino]carbonyl}-6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2987700.png)
![3-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2987701.png)

